Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and an o-tolyl (ortho-methylphenyl) moiety. This compound is structurally distinct due to its fused bicyclic aromatic system (benzo[d][1,3]dioxole) and the dihydropyridazine ring, which is less common in natural products but prevalent in synthetic bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-28-22(27)21-16(23-12-15-8-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)17-7-5-4-6-14(17)2/h4-11,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMVUACMDNNAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds, it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound may have similar effects.
Biological Activity
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, preventing the proliferation of cancer cells. This is crucial for its potential use as an anticancer agent .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and tubulin, leading to reduced tumor growth and inflammatory responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds in the same class as this compound:
Study 1: Antitumor Activity
A study on similar benzo[d][1,3]dioxole derivatives reported IC50 values indicating strong antitumor activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These compounds demonstrated IC50 values significantly lower than those of standard drugs like doxorubicin .
Study 2: Apoptosis Mechanism
Research examining the apoptotic mechanisms revealed that compounds with similar structures could activate mitochondrial pathways leading to apoptosis. The expression levels of pro-apoptotic proteins (Bax) were increased while anti-apoptotic proteins (Bcl-2) were decreased upon treatment with these compounds .
Study 3: Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed across various normal and cancer cell lines. The results indicated that while these compounds are effective against cancer cells, they exhibit minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including:
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
These findings suggest that modifications in the compound's structure can significantly enhance its anticancer activity by interacting with cellular targets involved in proliferation and survival pathways.
Antibacterial Activity
In addition to anticancer properties, derivatives of this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically measured through agar diffusion tests.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These results indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.
Case Study on Anticancer Activity
A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This underscores the potential of these compounds in cancer therapy.
Comparison with Similar Compounds
Pyridazine and Pyran Derivatives
Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) and 11b (ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) share functional similarities with the target compound, such as the presence of amino and ester groups. However, their pyran core differs from the dihydropyridazine scaffold, leading to distinct electronic and steric properties. The pyran derivatives exhibit higher polarity due to the dicarbonitrile group in 11a, whereas 11b’s ethyl carboxylate aligns more closely with the target compound’s solubility profile .
Benzo-Fused Heterocycles
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate (CAS 1375069-36-5) contains a benzo-dioxin ring system but lacks the dihydropyridazine backbone.
Thieno-Pyridazine Derivatives
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0) shares the dihydropyridazine core but replaces the benzo[d][1,3]dioxole with a thiophene ring. The thiophene’s electron-rich nature may enhance π-π interactions in receptor binding, contrasting with the methylenedioxy group’s role in modulating lipophilicity and metabolic degradation .
Physicochemical and Bioactivity Comparisons
Research Findings and Limitations
- Bioactivity Gaps : While pyridazine derivatives like CAS 1282448-99-0 are hypothesized to inhibit kinases due to structural mimicry of ATP-binding sites, the target compound’s bioactivity remains unstudied .
- Metabolic Stability : The benzo[d][1,3]dioxole group may confer resistance to oxidative metabolism compared to simpler phenyl rings, as seen in methylenedioxy-containing pharmaceuticals (e.g., paroxetine) .
- Analytical Challenges: LC/MS profiling, as applied to marine actinomycete metabolites, could prioritize the target compound for bioactivity screening by identifying minor but structurally unique features .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step cyclocondensation and functional group coupling . For example:
- Cyclization reactions using Biginelli-type conditions (e.g., one-pot condensation of aldehydes, thioureas, and β-keto esters) to form the pyridazine core .
- Coupling of the benzo[d][1,3]dioxol-5-ylmethylamine moiety via nucleophilic substitution or reductive amination. details a protocol where chloroform and triethylamine are used to facilitate amide bond formation between heterocyclic amines and acyl chlorides .
- Protection/deprotection strategies for sensitive functional groups (e.g., esterification under anhydrous conditions).
Key validation : Monitor reaction progress via TLC and intermediate characterization using -NMR .
Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Spectroscopic methods :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- X-ray crystallography for absolute configuration determination, especially when stereocenters are present .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Discrepancies often arise from dynamic conformational changes or solvent-induced shifts . Mitigation strategies include:
- Multi-solvent NMR analysis : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent peak splitting .
- DFT calculations : Optimize molecular geometries computationally (e.g., Gaussian09) and simulate NMR spectra to match experimental data .
- 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .
Example : reports conflicting -NMR signals for pyrazole derivatives, resolved via HSQC to assign quaternary carbons .
Advanced: What reaction optimization strategies improve yield in multi-step syntheses of this compound?
- Catalyst screening : Use Pd(PPh3)4 for Suzuki-Miyaura cross-coupling to attach aryl groups (e.g., o-tolyl) with >80% yield .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves cyclization efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling steps .
Data-driven example : achieved 92% yield for a Pd-catalyzed coupling by degassing solvents to prevent catalyst oxidation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Core scaffold modifications : Synthesize analogs with varied substituents (e.g., replacing o-tolyl with p-fluorophenyl) to assess electronic effects on target binding .
- In vitro assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to screen cytotoxicity in cancer cell lines (e.g., HeLa) .
- Molecular docking : Model interactions with receptors (e.g., GABA for anticonvulsant activity) using AutoDock Vina, guided by ’s findings on benzodioxole derivatives .
Advanced: What computational approaches predict the physicochemical properties of this compound?
- LogP calculation : Use ChemDraw or Molinspiration to estimate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .
- Molecular dynamics (MD) simulations : Analyze stability in aqueous vs. lipid bilayer environments (GROMACS suite) .
- ADMET prediction : SwissADME or pkCSM to forecast metabolic pathways and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
